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Compound of Interest

Compound Name: Bromoacetic-PEG2-NHS ester

Cat. No.: B15073543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromoacetic-PEG2-NHS ester, a
heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the

development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs).

Core Concepts: Understanding Bromoacetic-PEG2-
NHS Ester
Bromoacetic-PEG2-NHS ester is a versatile chemical tool that facilitates the covalent linkage

of two different molecules. Its structure consists of three key components:

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary

amines (-NH2), such as those found on the side chains of lysine residues in proteins or on

amine-modified oligonucleotides, to form stable amide bonds.

Bromoacetyl Group: This group is reactive towards nucleophiles, most notably the thiol

groups (-SH) of cysteine residues in proteins. This reaction results in a stable thioether bond.

The bromide ion is an excellent leaving group, facilitating this nucleophilic substitution.[1][2]

[3]

Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG linker is hydrophilic,

which helps to increase the aqueous solubility of the crosslinker and the resulting conjugate.
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[1][4] This property is particularly beneficial when working with biomolecules that may have

limited solubility in organic solvents.

The dual reactivity of the NHS ester and the bromoacetyl group allows for a two-step

conjugation strategy, enabling precise control over the assembly of complex biomolecular

structures.

Chemical Structure
Caption: Chemical structure of Bromoacetic-PEG2-NHS ester.

Quantitative Data
Precise quantitative data for Bromoacetic-PEG2-NHS ester specifically is not readily available

in the public domain. However, the reactivity of the NHS ester group is well-characterized. The

following tables provide representative data for the kinetics of NHS ester hydrolysis and

amidation, which are critical parameters for designing successful conjugation experiments.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases,

the rate of hydrolysis significantly increases.

pH Temperature (°C) Half-life (t1/2)

7.0 0 4-5 hours

8.0 Room Temperature 210 minutes

8.5 Room Temperature 180 minutes

8.6 4 10 minutes

9.0 Room Temperature 125 minutes

Data is representative of typical NHS ester reactivity and is compiled from multiple sources for

illustrative purposes.[1][4]

Table 2: Comparison of Amidation and Hydrolysis Rates for Porphyrin-NHS Esters
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This table provides a direct comparison of the rates of the desired reaction with an amine

(amidation) versus the competing hydrolysis reaction at different pH values for a specific set of

molecules. This highlights the importance of optimizing pH to favor amidation.

Compound pH
Amidation Half-life
(t1/2)

Hydrolysis Half-life
(t1/2)

P3-NHS 8.0 80 minutes 210 minutes

P3-NHS 8.5 20 minutes 180 minutes

P3-NHS 9.0 10 minutes 125 minutes

P4-NHS 8.0 25 minutes 190 minutes

P4-NHS 8.5 10 minutes 130 minutes

P4-NHS 9.0 5 minutes 110 minutes

Data from studies on porphyrin-NHS esters with mPEG4-NH2.[4]

Table 3: Stability of Covalent Bonds in Bioconjugation

The choice of reactive group determines the stability of the resulting linkage. The thioether

bond formed from the bromoacetyl group is generally more stable under physiological

conditions than a disulfide bond.
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Bond Type
Formation
Reaction

Relative Stability
Cleavage
Conditions

Amide
NHS ester + Primary

amine
Very Stable

Harsh conditions (e.g.,

strong acid/base, high

temp)

Thioether Bromoacetyl + Thiol Very Stable

Generally stable

under physiological

conditions.[5]

Disulfide

Thiol + Thiol

(oxidative) or Thiol-

disulfide exchange

Labile

Reducing agents

(e.g., DTT, TCEP),

excess thiols.[5]

Experimental Protocols
The following are detailed methodologies for the two-step conjugation of a protein and a small

molecule using Bromoacetic-PEG2-NHS ester.

Step 1: Amine Conjugation via NHS Ester
This protocol outlines the reaction of the NHS ester moiety with primary amines on a protein.

Materials:

Protein of interest (in an amine-free buffer, e.g., PBS)

Bromoacetic-PEG2-NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction buffer: 0.1 M phosphate buffer, pH 7.2-8.5

Quenching buffer: 1 M Tris-HCl, pH 8.0

Desalting column or dialysis cassette

Procedure:
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Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary,

perform buffer exchange using a desalting column or dialysis. The protein concentration

should ideally be 1-10 mg/mL.

Reagent Preparation: Immediately before use, dissolve Bromoacetic-PEG2-NHS ester in
anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted

reagent.

Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved Bromoacetic-PEG2-
NHS ester to the protein solution. The final concentration of the organic solvent should not

exceed 10% of the total reaction volume to prevent protein denaturation.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours at 4°C with gentle stirring.

Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction

by consuming any unreacted NHS ester. Incubate for 15 minutes.

Purification: Remove excess reagent and byproducts by size-exclusion chromatography

(desalting column) or dialysis against an appropriate buffer.

Step 2: Thiol Conjugation via Bromoacetyl Group
This protocol describes the reaction of the bromoacetyl-modified protein with a thiol-containing

molecule.

Materials:

Bromoacetyl-modified protein (from Step 1)

Thiol-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug)

Reaction buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5

Procedure:

Thiol Reduction (if necessary): If the thiol-containing molecule has formed disulfides, it may

be necessary to reduce it first with a reducing agent like TCEP, followed by removal of the
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reducing agent.

Reaction Setup: Add the thiol-containing molecule to the bromoacetyl-modified protein

solution at a 1.5- to 5-fold molar excess.

Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or at 4°C with

gentle stirring, protected from light.

Purification: Purify the final conjugate using an appropriate method such as size-exclusion

chromatography, ion-exchange chromatography, or affinity chromatography to remove

unreacted starting materials.
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Step 1: Amine Conjugation

Step 2: Thiol Conjugation
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Caption: General workflow for a two-step bioconjugation.

Logical Relationships in PROTAC Development
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PROTAC Components
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Caption: Role of the linker in PROTAC-mediated protein degradation.

Applications in Research and Drug Development
The unique properties of Bromoacetic-PEG2-NHS ester make it a valuable tool in several

areas:

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an

antibody. The NHS ester reacts with lysine residues on the antibody, and the bromoacetyl

group can be reacted with a thiol-containing drug.

PROTACs: As illustrated in the diagram above, this linker is used to connect a target protein-

binding ligand to an E3 ligase-binding ligand, leading to the targeted degradation of the

protein of interest.

Biomolecule Immobilization: The linker can be used to attach proteins, peptides, or

oligonucleotides to surfaces for applications such as biosensors and diagnostic assays.

Peptide and Protein Modification: It can be used to introduce specific functionalities into

biomolecules or to create well-defined protein-peptide conjugates for studying protein-protein

interactions.
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In conclusion, Bromoacetic-PEG2-NHS ester is a powerful and versatile heterobifunctional

crosslinker. A thorough understanding of its reactivity, particularly the influence of pH on the

NHS ester group, is crucial for its successful application in the development of sophisticated

bioconjugates for research and therapeutic purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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